
1-Nitro-2-(pentan-3-yloxy)benzene
Übersicht
Beschreibung
1-Nitro-2-(pentan-3-yloxy)benzene is a compound with the molecular formula C11H15NO3 . It contains a total of 30 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring (benzene), a nitro group attached to the ring, and a pentan-3-yloxy group also attached to the ring . The molecule has a total of 30 bonds .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Organic Synthesis
Compounds structurally related to "1-Nitro-2-(pentan-3-yloxy)benzene" have been explored for their catalytic activity in organic synthesis. For instance, a new copper(II) dimer synthesized with related azo derivatives has demonstrated significant catalytic efficiency in the peroxidative oxidation of cyclohexane and the selective aerobic oxidation of benzylic alcohols to aldehydes. This highlights the potential of azoderivatives of β-diketones, which share structural motifs with "this compound," as suitable ligands in catalytic reactions (Mahmudov, Kopylovich, Silva, Silva, Figiel, Karabach, & Pombeiro, 2010).
Nucleophilic Substitution Reactions
Research on compounds akin to "this compound" includes studies on their reactivity towards nucleophilic substitution. For example, the direct amination of nitro(pentafluorosulfanyl)benzenes, including derivatives that resemble the target compound, has been successfully achieved. This process is crucial for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are important in pharmaceutical and materials science (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).
Detonation Properties and Stability Analysis
The exploration of nitro and hydroxyl derivatives of benzene, closely related to "this compound," in terms of detonation properties, pyrolysis mechanism, and stability, reveals insights into potential applications in high-energy materials. Studies indicate that certain derivatives exhibit excellent detonation performances and reasonable stability, suggesting their use in energetic materials (Du, Liu, Liu, Zhang, Wang, & Gong, 2011).
Anion Transport and Molecular Sensing
Modification of benzene derivatives with electron-withdrawing groups, like nitro groups, has shown to significantly enhance their anion transport properties. This suggests potential applications in designing new anion exchange materials and sensors for environmental monitoring and biological systems (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
Eigenschaften
IUPAC Name |
1-nitro-2-pentan-3-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-9(4-2)15-11-8-6-5-7-10(11)12(13)14/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTALUFKIARWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
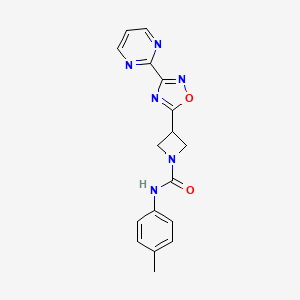
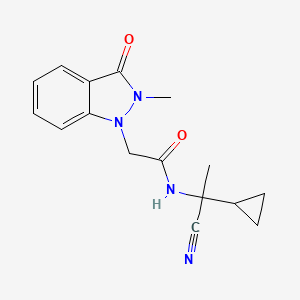
![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)
![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)
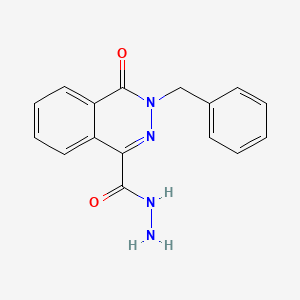
![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)

![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2719197.png)
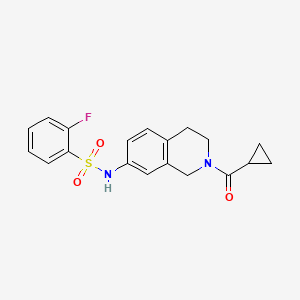
![N-[1-(2-chloroquinoline-4-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2719202.png)
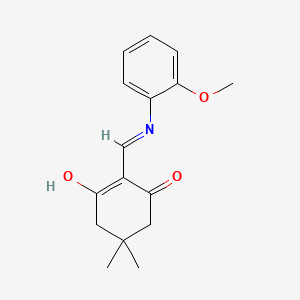
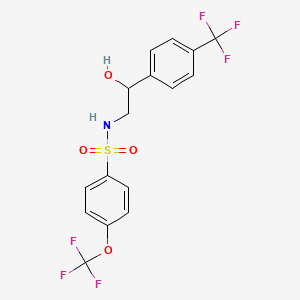
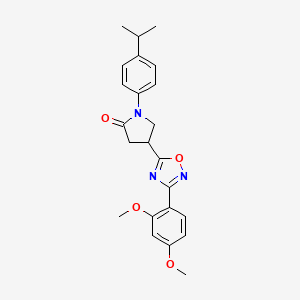
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2719206.png)
